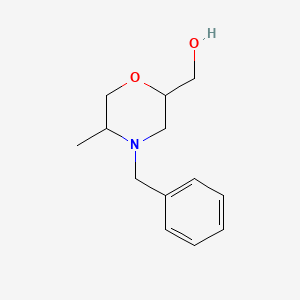
(4-Benzyl-5-methylmorpholin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Benzyl-5-methylmorpholin-2-yl)methanol” is a chemical compound with the CAS Number: 1536090-77-3 . It has a molecular weight of 221.3 and its IUPAC name is (4-benzyl-5-methylmorpholin-2-yl)methanol . The compound is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “(4-Benzyl-5-methylmorpholin-2-yl)methanol” is 1S/C13H19NO2/c1-11-10-16-13(9-15)8-14(11)7-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
“(4-Benzyl-5-methylmorpholin-2-yl)methanol” is an oil at room temperature . The compound has a molecular weight of 221.3 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not available in the web search results.Wissenschaftliche Forschungsanwendungen
Methanol Conversion and Zeolite Catalysts
Methanol is extensively studied for its potential in various chemical reactions and processes. For instance, Schulz (2010) investigated the deactivation of acidic zeolite catalysts during methanol conversion, focusing on how spatial constraints affect the reaction mechanisms. This research is crucial for understanding the production of hydrocarbons from methanol (Schulz, 2010).
Methylation of Aromatic Compounds
Another significant application involves the methylation of benzene by methanol. Mynsbrugge et al. (2012) explored this process using acidic zeolites H-ZSM-5 and H-beta, providing insights into the influence of catalyst topology on reaction rates. Such studies are crucial for applications in petrochemical processes (Mynsbrugge et al., 2012).
N-Methylation of Amines
In the context of organic synthesis, Sarki et al. (2021) presented a cost-effective method using methanol for selective N-methylation of amines. This research highlights the synthetic value of methanol in producing key pharmaceutical intermediates (Sarki et al., 2021).
Molecular Aggregation Studies
Molecular aggregation in organic compounds is another area where methanol plays a role. Matwijczuk et al. (2016) studied the aggregation of certain compounds in methanol, shedding light on the molecular interactions and the effect of solvent on such processes (Matwijczuk et al., 2016).
Synthesis of Amides and Esters
The synthesis of amides and esters is another important application. Kunishima et al. (1999) explored condensation reactions using methanol, contributing to practical methods in organic synthesis (Kunishima et al., 1999).
Methanol as a Hydrogen Transfer Agent
Pasini et al. (2014) investigated the use of methanol as a hydrogen transfer agent for reducing carbonyl compounds. This research adds to the understanding of methanol's role in catalysis and organic synthesis (Pasini et al., 2014).
Antimicrobial Activities
The antimicrobial properties of methanol extracts from various plants have also been studied. For instance, Kuete et al. (2011) examined the antimicrobial activities of methanol extract from Artocarpus communis, indicating its potential in treating infectious diseases (Kuete et al., 2011).
Methanol in Electrochemical Applications
Nematollahi and Golabi (1996) investigated the electrochemical oxidation of catechol in methanol, demonstrating methanol's utility in electro-organic synthesis (Nematollahi & Golabi, 1996).
Safety And Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
(4-benzyl-5-methylmorpholin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-11-10-16-13(9-15)8-14(11)7-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCNFNOOTWGKSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzyl-5-methylmorpholin-2-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

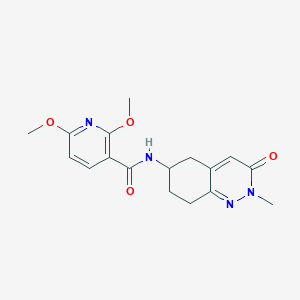
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2918859.png)
![2-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2918860.png)
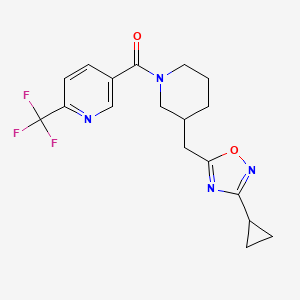
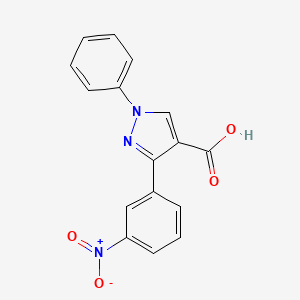
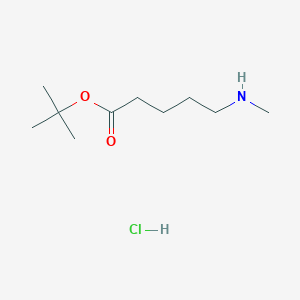
![1-[2-(2-Chlorophenyl)-1,4-oxazepan-4-yl]prop-2-en-1-one](/img/structure/B2918866.png)
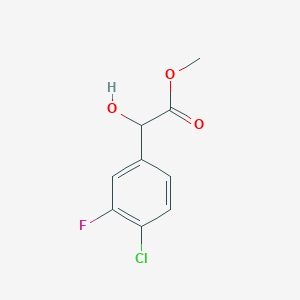
![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2918870.png)
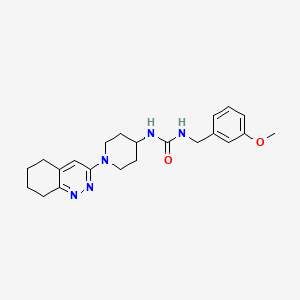



![N-{2-[4-(2-furylcarbonyl)piperazinyl]-2-oxo-1-(phenylsulfonyl)ethyl}benzamide](/img/structure/B2918878.png)